8-iso-PGF3alpha

Description

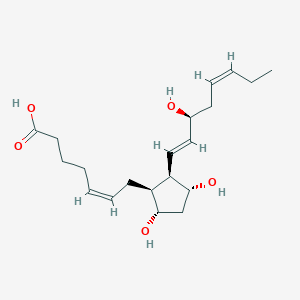

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-PJCXKLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318138 | |

| Record name | 8-Iso-PGF3α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGF3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7045-31-0 | |

| Record name | 8-Iso-PGF3α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-PGF3α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-iso-PGF3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 8-iso-PGF3α from EPA Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the formation of 8-iso-prostaglandin F3α (8-iso-PGF3α), a significant F3-isoprostane, through the non-enzymatic peroxidation of eicosapentaenoic acid (EPA). We will delve into the underlying chemical mechanisms, detail robust analytical methodologies for its quantification, and discuss its biological relevance as a biomarker of oxidative stress.

Introduction: The Significance of F3-Isoprostanes

Isoprostanes are a family of prostaglandin-like compounds produced primarily through the free radical-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs), independent of the cyclooxygenase (COX) enzymes.[1] While F2-isoprostanes, derived from arachidonic acid (AA), are well-established as reliable markers of in vivo oxidative stress, the F3-isoprostanes originating from the omega-3 fatty acid EPA are gaining increasing attention.[2][3] The formation of these compounds, such as 8-iso-PGF3α, provides a specific window into the oxidative modification of EPA, an omega-3 fatty acid known for its anti-inflammatory properties.[4] The balance and interplay between isoprostanes derived from omega-6 (like AA) and omega-3 (like EPA) fatty acids are crucial for understanding the overall oxidative state and inflammatory response within a biological system.[5]

The quantification of 8-iso-PGF3α offers a valuable tool for researchers and clinicians to assess lipid peroxidation specifically related to omega-3 fatty acid metabolism. This is particularly relevant in studies investigating the effects of dietary interventions with fish oil or purified EPA, as well as in disease states associated with oxidative stress where the metabolism of different PUFA families may be altered.[6]

Part 1: The Core Mechanism - Free Radical-Catalyzed Peroxidation of EPA

The synthesis of 8-iso-PGF3α is a non-enzymatic process initiated by the attack of a free radical on an EPA molecule, which is typically esterified within a phospholipid in a cell membrane.[7] The presence of five double bonds in EPA makes it particularly susceptible to oxidation.[8]

The process can be broken down into three key stages:

-

Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from one of the bis-allylic carbons of EPA, forming a lipid radical.

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from a neighboring PUFA, propagating the chain reaction of lipid peroxidation. The peroxyl radical also undergoes endocyclization to form a bicyclic endoperoxide intermediate.

-

Termination: The reaction cascade terminates when two radicals react with each other to form a non-radical species.

The endoperoxide intermediates are subsequently reduced to form a series of F-ring isoprostanes, including 8-iso-PGF3α.[2] It is important to note that this free radical-catalyzed process results in the formation of a mixture of stereoisomers.[9]

Caption: Free radical-catalyzed peroxidation of EPA leading to the formation of 8-iso-PGF3α.

Part 2: Analytical Methodology for 8-iso-PGF3α Quantification

Accurate and sensitive quantification of 8-iso-PGF3α is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity and sensitivity.[10][11]

Sample Preparation: A Critical Step for Accuracy

The low endogenous concentrations of 8-iso-PGF3α in biological matrices such as plasma and urine necessitate a robust sample preparation protocol to remove interfering substances and enrich the analyte.[12][13] Solid-phase extraction (SPE) is a widely used and effective technique.[14][15]

Table 1: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | High recovery, effective removal of interferences, potential for automation.[15] | Can be time-consuming, requires optimization for different matrices. |

| Liquid-Liquid Extraction (LLE) | Simple, inexpensive. | Can be less selective, potential for emulsion formation.[16] |

| Immunoaffinity Purification | Highly specific. | Can be expensive, potential for cross-reactivity with other isomers. |

Detailed Step-by-Step Protocol for 8-iso-PGF3α Extraction from Urine using SPE

This protocol is a representative workflow and may require optimization based on the specific laboratory setup and sample characteristics.

-

Sample Collection and Storage: Collect urine samples and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples on ice. Add a known amount of a stable isotope-labeled internal standard, such as 8-iso-PGF3α-d4, to each sample. This is crucial for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.

-

Hydrolysis (for total 8-iso-PGF3α): To measure both free and esterified 8-iso-PGF3α, perform alkaline hydrolysis by adding NaOH and incubating. This step cleaves the isoprostane from the phospholipid backbone.[17]

-

Acidification: Acidify the samples to a pH of approximately 3 with a suitable acid (e.g., HCl). This step is necessary to protonate the carboxylic acid group of the isoprostane, allowing it to be retained on the C18 SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with acidified water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar interferences, followed by a wash with a low percentage of organic solvent (e.g., hexane or ethyl acetate) to remove non-polar interferences.

-

Elution: Elute the 8-iso-PGF3α and the internal standard from the cartridge using a suitable organic solvent, such as ethyl acetate containing a small amount of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Caption: Experimental workflow for the extraction of 8-iso-PGF3α from urine using SPE.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A reverse-phase C18 column is typically used to separate 8-iso-PGF3α from other isomers and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[10]

-

Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is carried out in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity.[13][18]

Table 2: Typical Mass Spectrometric Parameters for 8-iso-PGF3α Analysis

| Parameter | Value | Rationale |

| Ionization Mode | Negative ESI | The carboxylic acid group is readily deprotonated. |

| Precursor Ion (m/z) | 351.2 | [M-H]⁻ ion of 8-iso-PGF3α.[18] |

| Product Ion (m/z) | 115.1 | A characteristic fragment ion for quantification.[18] |

| Internal Standard Precursor (m/z) | 355.2 | [M-H]⁻ ion of 8-iso-PGF3α-d4.[18] |

| Internal Standard Product (m/z) | 115.1 | The deuterium labels are not on the fragment.[18] |

Part 3: Biological Significance and Future Directions

The measurement of 8-iso-PGF3α provides a specific index of oxidative stress related to omega-3 fatty acid peroxidation.[6] Studies have shown that supplementation with EPA can lead to an increase in the levels of F3-isoprostanes.[6] Interestingly, this is sometimes accompanied by a decrease in the levels of pro-inflammatory F2-isoprostanes, suggesting a potential protective mechanism of EPA by acting as a competitive substrate for free radical attack.[6]

Further research is needed to fully elucidate the biological activities of 8-iso-PGF3α and other F3-isoprostanes. Understanding their role in signaling pathways and their potential as therapeutic targets is an exciting area of investigation. The continued development of highly sensitive and specific analytical methods will be crucial for advancing our knowledge in this field.

References

-

Gao, L., et al. (2006). Formation of F-ring isoprostane-like compounds (F3-isoprostanes) in vivo from eicosapentaenoic acid. Journal of Biological Chemistry. [Link]

-

Song, I., et al. (2007). Formation of highly reactive cyclopentenone isoprostane compounds (A3/J3-isoprostanes) in vivo from eicosapentaenoic acid. Journal of Biological Chemistry. [Link]

-

Brooks, J. D., et al. (2008). Novel Eicosapentaenoic Acid-derived F3-isoprostanes as Biomarkers of Lipid Peroxidation. Journal of Biological Chemistry. [Link]

-

Milne, G. L., et al. (2008). Isoprostanes. Journal of Lipid Research. [Link]

-

Brooks, J. D., et al. (2011). Novel Eicosapentaenoic Acid-derived F3-isoprostanes as Biomarkers of Lipid Peroxidation. Journal of Biological Chemistry. [Link]

-

Gladine, C., et al. (2014). Simultaneous quantitative profiling of 20 isoprostanoids from omega-3 and omega-6 polyunsaturated fatty acids by LC-MS/MS in various biological samples. Analytica Chimica Acta. [Link]

-

Sherratt, S. C. R., et al. (2021). Eicosapentaenoic acid limits the more rapid oxidation of lipoprotein(a) compared with other apolipoprotein B particles. Cardiovascular Research. [Link]

-

Mori, T. A., et al. (1999). Evidence for the Formation of F3-isoprostanes During Peroxidation of Eicosapentaenoic Acid. Lipids. [Link]

-

Kaźmierska, M., et al. (2015). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. Molecules. [Link]

-

Panov, A. V. (2018). PERHYDROXYL RADICAL (HO2•) AS INDUCER OF THE ISOPROSTANE LIPID PEROXIDATION IN MITOCHONDRIA. ResearchGate. [Link]

-

Cracowski, J. L., et al. (2014). Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation. British Journal of Pharmacology. [Link]

-

Roberts, L. J., 2nd, & Milne, G. L. (2015). The isoprostanes--25 years later. Biochimica et Biophysica Acta. [Link]

-

Galano, J. M., et al. (2011). Isoprostane Generation and Function. Current Topics in Medicinal Chemistry. [Link]

-

van 't Erve, T. J., et al. (2016). Reinterpreting the best biomarker of oxidative stress: The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. Free Radical Biology and Medicine. [Link]

-

Saeed, M., et al. (1981). Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis. Prostaglandins. [Link]

-

Zhang, Y., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. Molecules. [Link]

-

van 't Erve, T. J., et al. (2017). Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α. Redox Biology. [Link]

-

Liang, Y., et al. (2003). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Free Radical Biology and Medicine. [Link]

-

van 't Erve, T. J., et al. (2015). Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation. Free Radical Biology and Medicine. [Link]

-

Klawitter, J., et al. (2011). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. American Journal of Physiology-Renal Physiology. [Link]

-

van 't Erve, T. J., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Free Radical Biology and Medicine. [Link]

-

Janeva, M., et al. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chen, C. T., et al. (2009). Rapid beta-oxidation of eicosapentaenoic acid in mouse brain: an in situ study. Brain Research. [Link]

-

Voss, A. C., et al. (1991). Conversion of eicosapentaenoic acid to chain-shortened omega-3 fatty acid metabolites by peroxisomal oxidation. Biochimica et Biophysica Acta. [Link]

-

Yuan, J., et al. (2022). Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer. International Journal of Molecular Sciences. [Link]

-

Al-Dirbashi, O. Y., et al. (2016). A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. Clinica Chimica Acta. [Link]

-

Handelman, G. J., et al. (2001). 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients. Kidney International. [Link]

-

Il'yasova, D., et al. (2004). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. The Ohio State University. [Link]

-

van 't Erve, T. J., et al. (2016). Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. Free Radical Biology and Medicine. [Link]

-

Reilly, C. A., et al. (2024). Emerging Pathways of Action of Eicosapentaenoic Acid (EPA). Journal of the American College of Cardiology. [Link]

-

Biondi, C., et al. (1999). Eicosapentaenoic acid inhibits the growth of liver preneoplastic lesions and alters membrane phospholipid composition and peroxisomal beta-oxidation. Nutrition and Cancer. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit. Cell Biolabs. [Link]

Sources

- 1. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of highly reactive cyclopentenone isoprostane compounds (A3/J3-isoprostanes) in vivo from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation of F-ring isoprostane-like compounds (F3-isoprostanes) in vivo from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eicosapentaenoic acid limits the more rapid oxidation of lipoprotein(a) compared with other apolipoprotein B particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantitative profiling of 20 isoprostanoids from omega-3 and omega-6 polyunsaturated fatty acids by LC-MS/MS in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Evidence for the formation of F3-isoprostanes during peroxidation of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Novel Eicosapentaenoic Acid-derived F3-isoprostanes as Biomarkers of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

8-iso-PGF3α: A High-Fidelity Biomarker of Omega-3 Fatty Acid Peroxidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-iso-prostaglandin F3α (8-iso-PGF3α) as a specific and reliable biomarker of oxidative stress. As a Senior Application Scientist, the aim is not merely to present protocols, but to instill a deep understanding of the causality behind methodological choices, ensuring the generation of robust and reproducible data in your research and development endeavors.

Introduction: Beyond General Oxidative Stress Markers

While the most studied isoprostane, 8-iso-PGF2α, is a product of arachidonic acid (an omega-6 fatty acid) peroxidation, the increasing interest in the therapeutic and nutritional roles of omega-3 fatty acids necessitates a more specific biomarker. This is the critical role of 8-iso-PGF3α , an F3-isoprostane formed directly from the peroxidation of eicosapentaenoic acid (EPA).[3][4][5] Measuring 8-iso-PGF3α provides a precise window into the oxidative fate of EPA, offering a more nuanced understanding of lipid peroxidation, particularly in studies involving dietary omega-3 supplementation or pathologies where omega-3 metabolism is a key factor.

Section 1: The Biochemical Foundation of 8-iso-PGF3α

A robust understanding of how 8-iso-PGF3α is formed is paramount to its correct application as a biomarker. Its formation is a non-enzymatic, chemically driven process that directly reflects the burden of reactive oxygen species (ROS).

Mechanism of Formation: The Free Radical-Catalyzed Peroxidation of EPA

Unlike prostaglandins, which are synthesized via the highly regulated cyclooxygenase (COX) enzyme pathway, isoprostanes are the product of a random, free-radical-initiated cascade. The process begins when a free radical (e.g., hydroxyl radical, •OH) abstracts a hydrogen atom from an EPA molecule, typically while it is esterified within a cell membrane phospholipid. This initiates a chain reaction involving oxygen insertion and cyclization, ultimately yielding a family of F3-isoprostanes, including 8-iso-PGF3α.[3][4]

The formation of F3-isoprostanes has been shown to correlate well with other established indices of lipid peroxidation, solidifying its role as a direct indicator of oxidative damage.[3]

Caption: Formation of 8-iso-PGF3α via free radical attack on EPA.

Distinguishing Origins: The Critical Need for Specificity

A significant challenge in biomarker interpretation is distinguishing between non-enzymatic (free radical-driven) and enzymatic (COX-driven) lipid peroxidation. While 8-iso-PGF2α can be produced through both pathways, its formation via the COX pathway is a confounding factor in studies of inflammation.[1][6] The ratio of 8-iso-PGF2α to its enzymatic cousin, PGF2α, has been proposed as a method to dissect the relative contributions of each pathway, with chemical peroxidation producing the two in roughly a 1:1 ratio, whereas enzymatic production heavily favors PGF2α.[1][6][7]

While less studied for F3-isoprostanes, this principle underscores the importance of using highly specific analytical methods like mass spectrometry, which can differentiate between various isomers, thereby ensuring that the measured analyte is a true product of non-enzymatic oxidative stress.

Section 2: The Critical Importance of Pre-Analytical Procedures

Trustworthiness Pillar: The single greatest threat to the integrity of isoprostane data is artificial, ex vivo formation during sample collection and storage. The polyunsaturated fatty acid precursors are highly susceptible to oxidation once removed from their protective in vivo environment. Therefore, a protocol for isoprostane analysis is only as strong as its pre-analytical steps.

Protocol 1: Sample Collection and Handling

This protocol is designed as a self-validating system. Adherence to these steps is not merely recommended; it is essential for preventing the artificial generation of 8-iso-PGF3α, which would otherwise lead to erroneously high measurements of oxidative stress.

Core Principle: Immediately halt all enzymatic and oxidative activity upon sample collection.

Materials:

-

For Blood: EDTA (lavender top) collection tubes.

-

For All Samples: Butylated hydroxytoluene (BHT) solution (5 mg/mL in ethanol).

-

Cryovials.

-

Dry ice or liquid nitrogen.

-

-80°C freezer for long-term storage.

Step-by-Step Methodology:

-

Preparation: Before sample collection, pre-label all cryovials. Prepare an ice bath for immediate sample cooling.

-

Blood (Plasma) Collection:

-

Draw blood directly into pre-chilled EDTA tubes. Causality: EDTA chelates divalent cations like Ca²⁺, preventing the activation of phospholipases that would release EPA from membranes. Serum is unacceptable as the clotting process itself can initiate lipid peroxidation.[8]

-

Immediately after collection, gently invert the tube 8-10 times and place it in the ice bath.

-

Add BHT to a final concentration of 0.005% (e.g., 10 µL of a 5 mg/mL solution per 1 mL of blood). Causality: BHT is a potent antioxidant that scavenges free radicals, preventing ex vivo lipid peroxidation.[9][10]

-

Within 30 minutes, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

-

Carefully aspirate the plasma supernatant, transfer it to a pre-labeled cryovial, and immediately snap-freeze in liquid nitrogen or on dry ice.

-

-

Urine Collection:

-

Collect a spot or 24-hour urine sample in a sterile container.

-

Add BHT to a final concentration of 0.005%.

-

Aliquot into cryovials and immediately freeze at -80°C. No centrifugation is necessary unless the sample is turbid.[8]

-

-

Tissue Collection:

-

Excise the tissue of interest as quickly as possible to minimize ischemia-reperfusion injury, which can itself generate ROS.

-

Immediately snap-freeze the tissue in liquid nitrogen.[8] Causality: This method instantly halts all biological activity, preserving the tissue's biochemical state at the moment of collection.

-

-

Storage:

| Sample Matrix | Collection Tube/Container | Key Additive | Immediate Processing | Storage Temperature |

| Plasma | EDTA (Lavender Top) | BHT (0.005%) | Centrifuge at 4°C, collect plasma | -80°C |

| Urine | Sterile Container | BHT (0.005%) | Aliquot and freeze | -80°C |

| Tissue | N/A | None (during collection) | Snap-freeze in liquid nitrogen | -80°C |

Section 3: Quantitative Analysis: The Gold Standard of LC-MS/MS

For a biomarker present in low endogenous concentrations and with multiple structurally similar isomers, the analytical method must provide exceptional sensitivity and specificity. While immunoassays (ELISA) exist, they are prone to cross-reactivity with other isoprostanes or prostaglandins, potentially compromising data accuracy.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the authoritative and trusted method for definitive quantification.[11][12]

The Analytical Workflow

The LC-MS/MS workflow is a multi-stage process designed to isolate the analyte of interest from a complex biological matrix and measure it with high precision.

Caption: General workflow for isoprostane quantification by mass spectrometry.

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

Core Principle: To remove interfering substances (salts, proteins, polar metabolites) and concentrate the analyte prior to instrumental analysis. This protocol is based on a modified Oasis HLB SPE procedure.[13]

Materials:

-

Oasis HLB SPE cartridges (or similar polymeric reversed-phase sorbent).

-

Deuterated internal standard (e.g., 8-iso-PGF2α-d4, as a commercially available proxy for the unavailable 8-iso-PGF3α-d4).

-

Methanol, Hexane, 1M HCl, 1 mM HCl.

-

SPE vacuum manifold.

Step-by-Step Methodology:

-

Sample Thawing & Spiking:

-

Thaw frozen samples on ice.

-

To 100 µL of plasma (or an appropriate volume of urine/tissue homogenate), add a known amount of the deuterated internal standard (e.g., 5 µL of 250 ng/mL 8-iso-PGF2α-d4).[13] Causality: The internal standard is chemically identical to the analyte but mass-shifted. It experiences the same loss during extraction and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, we achieve highly accurate quantification that corrects for experimental variability.

-

-

Acidification: Dilute the sample to 5 mL with deionized water and acidify to pH 3 with 1 M HCl.[13] Causality: Acidification protonates the carboxylic acid group of the isoprostane, making it less polar and enabling it to bind effectively to the reversed-phase SPE sorbent.

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB cartridge with 0.5 mL of methanol, followed by 0.5 mL of 1 mM HCl.[13] Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the acidified sample onto the conditioned cartridge.

-

Washing:

-

Wash 1: 0.5 mL of 1 mM HCl (removes polar impurities).

-

Wash 2: 0.5 mL of hexane (removes neutral lipids).[13]

-

-

Elution: Elute the isoprostanes from the cartridge with an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol/water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

Core Principle: To chromatographically separate 8-iso-PGF3α from other isomers and quantify it using its specific mass-to-charge ratio and fragmentation pattern.

Instrumentation and Parameters: The following table provides typical parameters for an LC-MS/MS method, derived from established methods for related isoprostanes.[11][12][13][14] These must be optimized for your specific instrumentation.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, <2 µm) | Provides hydrophobic retention necessary to separate isoprostanes. |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid | Acid modifier to ensure analytes remain protonated for good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting analytes from the C18 column. |

| Gradient | Start at low %B, ramp to high %B over several minutes | Separates compounds based on polarity. A well-designed gradient is key to resolving isomers. |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Mode | ESI is a soft ionization technique suitable for these molecules. The carboxyl group readily loses a proton to form a negative ion [M-H]⁻. |

| Precursor Ion | m/z 351.2 for 8-iso-PGF3α (C20H32O5, MW 352.47) | This is the mass-to-charge ratio of the deprotonated parent molecule. Note: This is a theoretical value and must be confirmed experimentally. |

| Internal Std Ion | m/z 357.2 for 8-iso-PGF2α-d4 | The mass-to-charge ratio of the deuterated internal standard. |

| Product Ion(s) | e.g., m/z 193.1 (for F2-isoprostanes) | Specific fragment ions generated by collision-induced dissociation (CID). The transition from precursor to product ion is highly specific and is monitored for quantification (Selected Reaction Monitoring, SRM). The exact product ions for 8-iso-PGF3α must be determined by direct infusion. |

| Collision Energy | ~25-35 V | The voltage used to fragment the precursor ion; must be optimized for the specific molecule. |

Section 4: Biological Context and Research Applications

8-iso-PGF3α vs. 8-iso-PGF2α: A More Nuanced View of Lipid Peroxidation

Measuring only the arachidonic acid-derived 8-iso-PGF2α provides an incomplete picture, especially when EPA levels are modulated through diet or pharmacology.

-

Reflecting Substrate Availability: A diet rich in omega-3 fatty acids may increase the substrate pool of EPA in cell membranes. In this context, an oxidative insult could lead to a preferential increase in 8-iso-PGF3α.

-

Clustered Analysis: The simultaneous measurement of F2 and F3 isoprostanes can offer a more refined index of in vivo oxidant stress, reflecting the peroxidation of both omega-6 and omega-3 fatty acids.[4] This approach has been shown to be informative in response to inflammatory stimuli.[4]

Current Understanding of Biological Activity

The biological activity of 8-iso-PGF3α is an area of active research, and current knowledge is limited. This contrasts sharply with its omega-6 counterpart.

-

8-iso-PGF2α: A potent biological mediator that causes vasoconstriction, platelet aggregation, and stimulates endothelial cells to bind monocytes, often acting through the thromboxane prostanoid (TP) receptor.[15][16]

-

8-iso-PGF3α: The limited available data suggests 8-iso-PGF3α is inactive in a TP receptor-mediated assay of human platelet shape change, where 8-iso-PGF2α is highly active.[17][18][19]

This potential difference in biological activity is a critical insight for drug development professionals. While both are markers of oxidative damage, they may not have the same downstream pathophysiological consequences.

Applications in Drug Development and Clinical Research

The specificity of 8-iso-PGF3α makes it an invaluable tool in several research areas:

-

Antioxidant Therapies: Assessing the efficacy of antioxidant compounds in reducing lipid peroxidation, particularly in subjects on an EPA-rich diet or EPA-based prescription therapies.

-

Nutritional Science: Quantifying the in vivo oxidative effects of dietary interventions with omega-3 fatty acids.[3][4]

-

Cardiovascular Disease: Investigating the role of EPA peroxidation in atherosclerosis, where oxidative stress is a key driver.

-

Neuroscience: Studying oxidative damage in neurodegenerative diseases, where brain tissue is rich in polyunsaturated fatty acids.

-

Drug Safety: Evaluating whether a new chemical entity causes oxidative stress by measuring increases in specific lipid peroxidation products.

Conclusion

References

-

Eicosanoid Core Laboratory. (n.d.). Isoprostane Sample Collection Procedures. Vanderbilt University Medical Center. Retrieved from [Link]

-

Gajewska, M., Piska, K., et al. (2018). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. Molecules, 23(10), 2485. Retrieved from [Link]

-

Nourooz-Zadeh, J., & Pereira, P. (1999). Evidence for the Formation of F3-isoprostanes During Peroxidation of Eicosapentaenoic Acid. Prostaglandins, Leukotrienes and Essential Fatty Acids, 60(2), 113-117. Retrieved from [Link]

-

Gao, L., Yin, H., et al. (2006). Novel Eicosapentaenoic Acid-derived F3-isoprostanes as Biomarkers of Lipid Peroxidation. Journal of Biological Chemistry, 281(20), 14092-14099. Retrieved from [Link]

-

Li, H., Horkayne-Szakaly, I., et al. (2005). Isoprostane Measurement in Plasma and Urine by Liquid Chromatography-Mass Spectrometry with One-Step Sample Preparation. Clinical Chemistry, 51(1), 237-240. Retrieved from [Link]

-

Li, Y., Morrow, J. D., et al. (2003). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 315(2), 299-306. Retrieved from [Link]

-

Mes-Moolenaar, M., van der Schans, M. J., et al. (2020). Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. Free Radical Biology and Medicine, 152, 609-617. Retrieved from [Link]

-

Georgieva, M., Koycheva, I., et al. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Molecules, 26(11), 3326. Retrieved from [Link]

-

David, S., Cernomaz, A., et al. (2022). Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer. International Journal of Molecular Sciences, 23(19), 11704. Retrieved from [Link]

-

Georgieva, M., Vasileva, P., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. Retrieved from [Link]

-

Saudi Biological Society. (n.d.). 8-iso Prostaglandin F3α. Retrieved from [Link]

-

van der Schans, M. J., Mes-Moolenaar, M., et al. (2019). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Cell Reports, 27(12), 3464-3472.e3. Retrieved from [Link]

-

Lim, P. S., Cheng, Y. M., & Wei, Y. H. (2003). 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients. Kidney International, 63(2), 718-724. Retrieved from [Link]

-

van der Schans, M. J., Mes-Moolenaar, M., et al. (2019). Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation. Cell Reports, 27(12), 3464-3472.e3. Retrieved from [Link]

-

CeMines. (n.d.). 8-iso Prostaglandin F3α. Retrieved from [Link]

-

Clausen, F., Marklund, N., et al. (2012). Interstitial F(2)-isoprostane 8-iso-PGF(2α) as a biomarker of oxidative stress after severe human traumatic brain injury. Journal of Neurotrauma, 29(5), 879-888. Retrieved from [Link]

-

DeJesús, V. R., Blount, B. C., & Valentin-Blasini, L. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Metabolites, 11(8), 536. Retrieved from [Link]

-

Sheldrick, R. L., & Hele, D. J. (1997). Effect of the isoprostanes, 8-iso prostaglandin E2 and 8-iso prostaglandin F2 alpha on the rabbit lung in vivo. British Journal of Pharmacology, 121(8), 1591-1596. Retrieved from [Link]

-

DeJesús, V. R., Blount, B. C., & Valentin-Blasini, L. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 712030. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified scheme of 8-iso-PGF 2a (F 2-isoprostanes) formation from arachidonic acid by free radical catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. Retrieved from [Link]

-

Tang, L., & Lu, Y. (2014). 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy. Medical Hypotheses, 82(6), 745-748. Retrieved from [Link]

-

Leitinger, N., Huber, J., et al. (2001). The isoprostane 8-iso-PGF(2alpha) stimulates endothelial cells to bind monocytes: differences from thromboxane-mediated endothelial activation. FASEB Journal, 15(7), 1254-1256. Retrieved from [Link]

Sources

- 1. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for the formation of F3-isoprostanes during peroxidation of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Eicosapentaenoic Acid-derived F3-isoprostanes as Biomarkers of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-iso Prostaglandin F3α | CeMines [cemines.com]

- 6. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoprostane Sample Collection Procedures | Eicosanoid Core Laboratory [vumc.org]

- 9. caymanchem.com [caymanchem.com]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer [mdpi.com]

- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of the isoprostanes, 8-iso prostaglandin E2 and 8-iso prostaglandin F2 alpha on the rabbit lung in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The isoprostane 8-iso-PGF(2alpha) stimulates endothelial cells to bind monocytes: differences from thromboxane-mediated endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. caymanchem.com [caymanchem.com]

- 19. 8-iso Prostaglandin F3α | Saudi Biological Society [saudibiosoc.com]

The Enigmatic Role of 8-iso-PGF3α in Inflammatory Pathways: A Technical Guide for Researchers

Foreword: Beyond the Well-Trodden Path of F2-Isoprostanes

For decades, the narrative of lipid peroxidation in inflammation has been dominated by arachidonic acid (AA) and its downstream metabolites, the F2-isoprostanes. These molecules have rightfully earned their place as robust biomarkers of oxidative stress and active participants in pro-inflammatory signaling. However, as our understanding of lipid biochemistry deepens, a new class of molecules, the F3-isoprostanes, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is emerging from the shadows. Among these, 8-iso-prostaglandin F3α (8-iso-PGF3α) stands as a subject of significant intrigue and untapped research potential. This technical guide is designed for researchers, scientists, and drug development professionals who seek to venture beyond the established paradigms and explore the nuanced role of 8-iso-PGF3α and its F3-isoprostane brethren in the complex tapestry of inflammation. We will dissect the current state of knowledge, highlight the critical gaps, and provide the foundational understanding necessary to pioneer investigations into this exciting frontier.

The Genesis of Isoprostanes: A Tale of Two Fatty Acids

Isoprostanes are a family of prostaglandin-like compounds generated in vivo through the free radical-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs), independent of the cyclooxygenase (COX) enzymes.[1] This non-enzymatic origin makes them a direct and reliable indicator of oxidative stress.[2] The two primary families of isoprostanes are distinguished by their precursor fatty acid:

-

F2-Isoprostanes: Derived from the omega-6 fatty acid, arachidonic acid (AA).

-

F3-Isoprostanes: Derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[3]

The structural difference, an additional double bond in the lower side chain of F3-isoprostanes, belies a potentially significant divergence in their biological activities.

Figure 1: Biosynthetic pathways of F2 and F3-isoprostanes.

The Pro-Inflammatory Powerhouse: The Established Role of 8-iso-PGF2α

To appreciate the potential significance of 8-iso-PGF3α, we must first understand the well-defined role of its omega-6 counterpart, 8-iso-PGF2α. This F2-isoprostane is not merely a bystander molecule; it is a potent bioactive lipid that actively participates in and amplifies inflammatory responses.

Receptor-Mediated Signaling

The primary mechanism of action for 8-iso-PGF2α is its ability to bind to and activate the thromboxane A2 receptor (TP receptor).[4][5] This interaction initiates a cascade of downstream signaling events, including:

-

Vasoconstriction: 8-iso-PGF2α is a potent vasoconstrictor, contributing to reduced blood flow and increased blood pressure.[1]

-

Platelet Aggregation: Activation of the TP receptor on platelets promotes their aggregation, a key process in thrombosis and inflammation.[1]

-

Smooth Muscle Cell Proliferation: 8-iso-PGF2α can stimulate the proliferation of vascular smooth muscle cells, a hallmark of atherosclerotic lesion development.

Sources

- 1. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprostanes: markers and mediators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of F-ring isoprostane-like compounds (F3-isoprostanes) in vivo from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The human thromboxane A2 receptor alpha isoform (TP alpha) functionally couples to the G proteins Gq and G11 in vivo and is activated by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The In Vivo Genesis of 8-iso-PGF3α: A Technical Guide to Its Formation, Measurement, and Significance

For researchers, clinicians, and professionals in drug development, understanding the nuanced molecular pathways of oxidative stress is paramount. Among the myriad of biomarkers, the F-series isoprostanes have emerged as reliable indicators of in vivo lipid peroxidation. This guide delves into the core mechanisms of 8-iso-prostaglandin F3α (8-iso-PGF3α) formation, a significant yet less-explored member of this family, providing a technical framework for its study and interpretation.

Section 1: Foundational Concepts: Isoprostanes as High-Fidelity Biomarkers of Oxidative Stress

Isoprostanes are a family of prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs).[1] Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, the formation of isoprostanes is a hallmark of oxidative damage. The F-series isoprostanes, in particular, are stable molecules that can be reliably measured in various biological fluids, making them exceptional biomarkers for assessing oxidative stress in vivo.[1]

The nomenclature of isoprostanes is indicative of their parent fatty acid. F2-isoprostanes, including the extensively studied 8-iso-PGF2α, are derived from the omega-6 fatty acid, arachidonic acid (AA). In contrast, F3-isoprostanes, the focus of this guide, are generated from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] This distinction is crucial, as the balance of omega-3 and omega-6 fatty acids in cellular membranes can influence the profile of isoprostanes produced, offering a window into the specific nature of lipid peroxidation.

Section 2: The Core Mechanism: Free Radical-Mediated Peroxidation of Eicosapentaenoic Acid

The principal and most well-documented pathway for 8-iso-PGF3α formation is a non-enzymatic cascade initiated by reactive oxygen species (ROS). This process occurs while EPA is esterified within the phospholipid bilayer of cellular membranes.

The mechanism can be dissected into three key phases:

-

Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of EPA by a potent ROS, such as the hydroxyl radical (•OH). This results in the formation of an EPA-centered lipid radical.

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical. This radical then undergoes a series of intramolecular cyclization reactions, leading to the formation of a bicyclic endoperoxide intermediate, analogous to the prostaglandin G2 (PGG2) in the COX pathway.

-

Termination and Release: The bicyclic endoperoxide is subsequently reduced, often by cellular reductants like glutathione, to form a stable F-type prostane ring, yielding a family of F3-isoprostanes, including 8-iso-PGF3α.[2] Finally, phospholipases cleave the newly formed isoprostane from the phospholipid backbone, releasing it into the circulation, from where it is eventually excreted in the urine.[3]

In vitro studies have validated this pathway by demonstrating that the oxidation of EPA using free radical initiators, such as 2,2'-azobis-(2-amidinopropane) dichloride (AAPH) or copper ions, results in the generation of a series of F3-isoprostanes, with 8-epi-PGF3α (a stereoisomer of 8-iso-PGF3α) being one of the products.[2]

Section 3: The Cyclooxygenase Connection: A Potential Secondary Pathway?

While the free-radical pathway is the primary route for isoprostane formation, a compelling body of evidence demonstrates that cyclooxygenase (COX) enzymes, particularly COX-2, can also contribute to the generation of certain isoprostanes, most notably 8-iso-PGF2α.[4][5] This has led to the critical understanding that elevated levels of some isoprostanes may reflect not only oxidative stress but also inflammatory conditions where COX-2 is upregulated.[6]

The role of COX enzymes in the formation of 8-iso-PGF3α is less definitively established. EPA is a known substrate for both COX-1 and COX-2, leading to the production of 3-series prostaglandins and thromboxanes, which are generally less inflammatory than their 2-series counterparts derived from arachidonic acid.[7] It is plausible that, similar to the metabolism of arachidonic acid, the COX-mediated oxygenation of EPA could also yield a certain amount of F3-isoprostanes. However, EPA is considered a poorer substrate for COX-1 compared to COX-2.[8]

To dissect the relative contributions of the free-radical versus the enzymatic pathway, a ratiometric approach has been proposed for F2-isoprostanes. By measuring the ratio of 8-iso-PGF2α to its corresponding prostaglandin, PGF2α, researchers can infer the predominant formation pathway.[4] A similar strategy could theoretically be applied to 8-iso-PGF3α and PGF3α, although this has been less explored.

| Formation Pathway | Key Characteristics |

| Non-Enzymatic (Free Radical) | - Initiated by ROS.[1]- Occurs on esterified PUFAs in membranes.[3]- Considered the primary pathway for isoprostane formation.[1]- A direct measure of oxidative stress. |

| Enzymatic (Cyclooxygenase) | - Mediated by COX-1 and/or COX-2.[4]- Can be induced by inflammatory stimuli.[6]- Represents a potential confounding factor when interpreting isoprostane levels solely as a marker of oxidative stress.[5]- Less established for 8-iso-PGF3α compared to 8-iso-PGF2α. |

Section 4: Biological Activity and Signaling of 8-iso-PGF3α

The biological activities of 8-iso-PGF2α are well-characterized, with known effects on platelet aggregation, vasoconstriction, and smooth muscle cell proliferation, often mediated through the thromboxane A2 receptor (TP receptor).[9] In contrast, the biological role of 8-iso-PGF3α is an area of active investigation, with current data suggesting it may be less potent than its F2-isoprostane counterpart.

One study reported that 8-iso-PGF3α was inactive in a TP receptor-mediated assay of human platelet shape change, a system where 8-iso-PGF2α demonstrates a clear effect.[10] This suggests that the substitution of an omega-3 derived isoprostane may alter its receptor binding and subsequent signaling.

The signaling cascades initiated by other isoprostanes, such as 8,12-iso-isoprostane F2α-III, have been shown to induce cardiomyocyte hypertrophy through pathways involving JNK and PI3K-p70(S6K).[11] Whether 8-iso-PGF3α engages similar or distinct signaling pathways to elicit biological responses remains to be fully elucidated.

Section 5: Experimental Protocols for the Study of 8-iso-PGF3α In Vivo

The accurate measurement of 8-iso-PGF3α is critical for its validation as a biomarker. The "gold standard" for isoprostane quantification is mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS), which offers high sensitivity and specificity.

In Vivo Model for Inducing 8-iso-PGF3α Formation

Animal models are invaluable for studying the dynamics of isoprostane formation under controlled conditions. A common approach to induce oxidative stress and subsequent lipid peroxidation is through the administration of pro-oxidant agents.

Protocol: Induction of Oxidative Stress in a Rodent Model

-

Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Dietary Intervention (Optional): To specifically study F3-isoprostane formation, animals can be placed on a diet enriched with eicosapentaenoic acid for several weeks prior to the induction of oxidative stress. This increases the substrate availability in cellular membranes.[1]

-

Induction Agent: Carbon tetrachloride (CCl4), a potent hepatotoxin that induces lipid peroxidation, is administered via intraperitoneal (i.p.) injection. A typical dose is 1 mL/kg body weight as a 50% solution in corn oil.[12]

-

Time Course: Animals are sacrificed at various time points post-injection (e.g., 2, 6, 12, 24 hours) to capture the peak of isoprostane formation.

-

Sample Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation. Tissues of interest (e.g., liver, heart, kidney) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis. Urine can also be collected using metabolic cages.

Quantification of 8-iso-PGF3α by LC-MS/MS

The following is a generalized workflow for the analysis of 8-iso-PGF3α from biological samples.

Protocol: Sample Preparation and LC-MS/MS Analysis

-

Internal Standard Spiking: To ensure accurate quantification, a deuterated internal standard (e.g., 8-iso-PGF3α-d4) is added to the samples at the beginning of the extraction process.

-

Hydrolysis (for total isoprostane measurement): For tissue and plasma samples, where a significant portion of isoprostanes are esterified, alkaline hydrolysis (e.g., with 1 M KOH in methanol) is performed to release the free isoprostanes.

-

Solid-Phase Extraction (SPE): Samples are acidified and subjected to C18 SPE to purify and concentrate the isoprostanes. The cartridges are washed with an aqueous solution and the isoprostanes are eluted with an organic solvent (e.g., ethyl acetate).[2]

-

Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), the purified extract is derivatized to form pentafluorobenzyl (PFB) esters and trimethylsilyl (TMS) ether derivatives to improve volatility and ionization efficiency.[2]

-

LC-MS/MS Analysis: The purified extract is reconstituted in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: A C18 reverse-phase column is used to separate 8-iso-PGF3α from other isomers and interfering substances. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.[13][14]

-

Mass Spectrometric Detection: The mass spectrometer is operated in negative ion mode using selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the endogenous 8-iso-PGF3α and the deuterated internal standard. This provides a high degree of specificity and sensitivity.[13]

-

-

Data Analysis: The concentration of 8-iso-PGF3α in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of 8-iso-PGF3α standards.[14]

Section 6: Conclusion and Future Directions

8-iso-PGF3α is a promising biomarker that provides a specific index of the in vivo peroxidation of eicosapentaenoic acid. Its formation is predominantly driven by non-enzymatic, free-radical-mediated mechanisms, making it a direct correlate of oxidative stress. While a potential contribution from cyclooxygenase enzymes cannot be entirely ruled out, it appears to be less significant than for its arachidonic acid-derived counterpart, 8-iso-PGF2α.

The biological activities of 8-iso-PGF3α are still being uncovered, and further research is needed to fully delineate its signaling pathways and physiological relevance. The development of robust and sensitive analytical methods, particularly LC-MS/MS, has paved the way for more precise and reliable quantification of this important molecule.

For researchers and drug development professionals, the measurement of 8-iso-PGF3α offers a valuable tool to:

-

Assess the impact of dietary interventions with omega-3 fatty acids on oxidative stress.

-

Evaluate the efficacy of antioxidant therapies.

-

Investigate the role of EPA peroxidation in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders.

As our understanding of the complex interplay between lipid metabolism, oxidative stress, and inflammation continues to grow, the study of specific isoprostanes like 8-iso-PGF3α will undoubtedly provide critical insights into disease mechanisms and therapeutic opportunities.

References

-

8-iso Prostaglandin F3α (8-epi PGF3α). MedchemExpress.com.

-

8-iso Prostaglandin F3α. MedChemExpress.

-

Nourooz-Zadeh, J., et al. (1998). Evidence for the Formation of F3-isoprostanes During Peroxidation of Eicosapentaenoic Acid. Journal of Lipid Research, 39(6), 1256-1263.

-

Song, W. L., et al. (2006). Formation of F-ring isoprostane-like compounds (F3-isoprostanes) in vivo from eicosapentaenoic acid. Journal of Biological Chemistry, 281(20), 14101-14113.

-

Kunapuli, P., et al. (1998). Prostaglandin F2alpha (PGF2alpha) and the isoprostane, 8, 12-iso-isoprostane F2alpha-III, induce cardiomyocyte hypertrophy. Differential activation of downstream signaling pathways. The Journal of biological chemistry, 273(35), 22442–22452.

-

Van't Erve, T. J., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α/PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Free radical biology & medicine, 83, 157–163.

-

Overview of eicosanoid pathways and the conversion of eicosapentaenoic acid (EPA). ResearchGate.

-

8-iso Prostaglandin F2α. Cayman Chemical.

-

Li, H., et al. (2004). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 133–140.

-

McIntyre, J. A., et al. (2010). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Analytical biochemistry, 404(2), 211–216.

-

Praticò, D., et al. (1995). Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha. The Journal of biological chemistry, 270(17), 9800–9808.

-

2,3-dinor-8-iso Prostaglandin F2α. Cayman Chemical.

-

Ivanova, M., et al. (2019). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Molecules (Basel, Switzerland), 24(17), 3093.

-

Das, U. N. (2016). COX-2, aspirin and metabolism of arachidonic, eicosapentaenoic and docosahexaenoic acids and their physiological and clinical significance. European journal of pharmacology, 785, 16–28.

-

The Ratio of 8-Iso-Prostaglandin F2α to Prostaglandin F2α distinguishes Enzymatic from Nonenzymatic Isoprostane Formation. ResearchGate.

-

Blair, I. A., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in chemistry, 9, 712959.

-

Van't Erve, T. J., et al. (2016). Reinterpreting the best biomarker of oxidative stress: The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. Free radical biology & medicine, 95, 247–255.

-

Groeger, A. L., et al. (2011). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature chemical biology, 7(7), 457–464.

-

Sharma, I., et al. (2010). Role of 8-iso-prostaglandin F2alpha and 25-hydroxycholesterol in the pathophysiology of endometriosis. Fertility and sterility, 94(1), 64–70.

-

Jia, Z., et al. (2014). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney international, 86(6), 1114–1124.

-

A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. National Institutes of Health.

-

Herschman, H. R. (2000). COX-1 and COX-2 in health and disease. Seminars in cancer biology, 10(2), 67–72.

-

A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. ResearchGate.

-

An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor.org.

-

Pilkington, S. M., et al. (2016). Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans. Molecular nutrition & food research, 60(5), 1109–1120.

-

Kiefer, J. R., et al. (2005). Omega-3 and omega-6 essential fatty acids and cyclooxygenase pathways. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 19(4), A101.

Sources

- 1. Formation of F-ring isoprostane-like compounds (F3-isoprostanes) in vivo from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the formation of F3-isoprostanes during peroxidation of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Prostaglandin F2alpha (PGF2alpha) and the isoprostane, 8, 12-iso-isoprostane F2alpha-III, induce cardiomyocyte hypertrophy. Differential activation of downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reinterpreting the best biomarker of oxidative stress: The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

An In-Depth Technical Guide to the Physiological Concentrations of 8-iso-PGF3α

Introduction: The Significance of F3-Isoprostanes in Oxidative Stress Monitoring

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] The measurement of reliable biomarkers of oxidative damage is therefore crucial for both basic research and clinical applications. Among the most accurate and sensitive markers of lipid peroxidation are the isoprostanes, a family of prostaglandin-like compounds formed non-enzymatically from the free-radical-catalyzed peroxidation of polyunsaturated fatty acids.[1][2]

While the F2-isoprostanes, derived from arachidonic acid (AA), have been extensively studied, there is growing interest in the F3-isoprostanes, which are formed from the peroxidation of eicosapentaenoic acid (EPA, an omega-3 fatty acid).[1][3] This guide focuses specifically on 8-iso-prostaglandin F3α (8-iso-PGF3α), a member of the F3-isoprostane family. Although research on 8-iso-PGF3α is not as extensive as that for its F2-isoprostane analogue, 8-iso-PGF2α, understanding its physiological concentrations and the methods for its quantification is of significant interest to researchers in nutrition, pharmacology, and clinical diagnostics.

This technical guide provides a comprehensive overview of 8-iso-PGF3α, including its biosynthesis, analytical methodologies for its quantification, and a summary of what is currently known about its physiological concentrations. We will also draw upon the well-established knowledge of 8-iso-PGF2α to provide context and practical guidance for researchers new to this area.

Biochemistry of 8-iso-PGF3α: Biosynthesis and Metabolism

8-iso-PGF3α is a specific member of the F3-isoprostane family, which are prostaglandin-like compounds generated in vivo from the non-enzymatic, free-radical-catalyzed peroxidation of eicosapentaenoic acid (EPA; C20:5, ω-3).[1][3] This process is distinct from the enzymatic production of prostaglandins by cyclooxygenase (COX) enzymes. The formation of F3-isoprostanes, including 8-iso-PGF3α, serves as a direct indicator of oxidative damage to EPA-containing lipids.[3]

The biosynthesis of 8-iso-PGF3α is initiated by the abstraction of a hydrogen atom from the EPA molecule by a reactive oxygen species. This leads to the formation of a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. A series of radical-mediated cyclization and reduction steps ensue, ultimately leading to the formation of a family of F3-isoprostane isomers, with 8-iso-PGF3α being one of the specific stereoisomers formed.[3] It has been noted that in in-vitro models of EPA peroxidation, 8-epi PGF3α is a minor product.[3]

While the detailed metabolism of 8-iso-PGF3α has not been as extensively characterized as that of 8-iso-PGF2α, it is expected to undergo similar metabolic pathways. For instance, the major urinary metabolite of 8-iso-PGF2α is 2,3-dinor-8-iso-PGF2α, and it is plausible that 8-iso-PGF3α is also metabolized via β-oxidation to a corresponding 2,3-dinor metabolite.[4] The quantification of such metabolites in urine can provide a non-invasive and time-integrated measure of systemic 8-iso-PGF3α production.

Figure 1: Simplified biosynthesis pathway of 8-iso-PGF3α from EPA.

Analytical Methodologies for the Quantification of 8-iso-PGF3α

The accurate quantification of 8-iso-PGF3α in biological matrices is challenging due to its low physiological concentrations and the presence of numerous interfering isomers. The gold-standard methodology for the analysis of isoprostanes is mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the artificial formation of isoprostanes through ex vivo oxidation.

-

Plasma/Serum: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA for plasma) and immediately placed on ice.[5] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), is recommended to minimize ex vivo lipid peroxidation. Plasma or serum should be separated by centrifugation at 4°C as soon as possible after collection and stored at -80°C until analysis.[5][6]

-

Urine: Urine samples should be collected in sterile containers and can be stored at -20°C or -80°C. For long-term storage, -80°C is preferable.[5][6] It is advisable to add an antioxidant to the collection container.

-

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

Sample Preparation: Extraction and Purification

Due to the low concentrations of 8-iso-PGF3α and the complexity of biological matrices, a robust extraction and purification procedure is essential. Solid-phase extraction (SPE) is the most commonly employed technique.

Step-by-Step Solid-Phase Extraction Protocol (Adapted from F2-Isoprostane Methods):

-

Internal Standard Addition: To account for losses during sample processing and analysis, a deuterated internal standard, such as 8-iso-PGF2α-d4, is typically added to the sample prior to extraction. While a specific 8-iso-PGF3α-d4 is ideal, the use of a closely related deuterated standard is a common practice when a specific one is not available.

-

Hydrolysis (for total isoprostane measurement): To measure both free and esterified 8-iso-PGF3α, a hydrolysis step using a strong base (e.g., KOH) is required to release the isoprostanes from the phospholipid backbone.

-

Solid-Phase Extraction (SPE):

-

Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

-

Loading: The sample (e.g., hydrolyzed plasma, urine) is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a non-polar solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic impurities.

-

Elution: The isoprostanes are eluted with a more polar solvent, such as ethyl acetate or methanol.

-

-

Derivatization (for GC-MS): For GC-MS analysis, the carboxyl group of the isoprostane is converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers to improve volatility and ionization efficiency.[3]

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred method for the quantification of isoprostanes due to its high sensitivity, specificity, and throughput.[7][8][9][10][11][12][13]

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used to separate 8-iso-PGF3α from its isomers. A C18 column is commonly employed with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of a weak acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is used to generate the [M-H]- precursor ion of 8-iso-PGF3α. Tandem mass spectrometry (MS/MS) is then performed using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, providing high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established and highly sensitive technique for isoprostane analysis.[1][3]

-

Chromatography: A capillary GC column is used to separate the derivatized isoprostanes.

-

Mass Spectrometry: Negative ion chemical ionization (NICI) is the most sensitive ionization technique for the PFB/TMS derivatives of isoprostanes.[3] Selected ion monitoring (SIM) is used to detect the characteristic ions of the analyte and the internal standard.

Figure 2: General experimental workflow for the quantification of 8-iso-PGF3α.

Physiological Concentrations of 8-iso-PGF3α

Direct data on the physiological concentrations of 8-iso-PGF3α in human biological fluids are scarce in the published literature. Much of the existing data focuses on the broader class of F3-isoprostanes or the more extensively studied F2-isoprostanes. However, we can infer potential ranges and influencing factors from related research.

| Biological Matrix | Analyte | Reported Concentration Range | Population/Condition | Citation |

| Human Plasma | 8-iso-PGF2α | 40–100 pg/mL | Healthy individuals | [13][14] |

| Human Plasma | 8-iso-PGF2α | 150.9 ± 61.6 pg/mL | Healthy controls | [15] |

| Human Plasma | 8-iso-PGF2α | 346.3 ± 132.4 pg/mL | Hemodialysis and CAPD patients | [15] |

| Human Serum | 8-iso-PGF2α | 4.02 pg/mL | Healthy women | [16] |

| Human Serum | 8-iso-PGF2α | 57.92 pg/mL | Breast cancer patients | [16] |

| Human Serum | 8-iso-PGF2α | 42 pg/mL (median) | Healthy controls | [17] |

| Human Serum | 8-iso-PGF2α | 63 pg/mL (median) | Patients with peripheral arterial disease | [17] |

| Human Serum | 8-iso-PGF2α | 742.00 pg/mL | Preeclampsia patients | [18] |

| Human Urine | 8-iso-PGF2α | 180-200 pg/mg creatinine | Healthy individuals | [19] |

| Human Urine | 8-iso-PGF2α | 0.25 ± 0.15 µg/g creatinine | Healthy non-smokers | [12] |

| Human Urine | 8-iso-PGF2α | 0.53 ± 0.37 µg/g creatinine | Smokers | [12] |

| Human Urine | 2,3-dinor-8-iso-PGF2α | 200-300 pg/mL | Healthy individuals | [4] |

| C. elegans | F3-Isoprostanes | Not specified | Model organism for oxidative stress studies | [1] |

Note: The table above primarily presents data for 8-iso-PGF2α to provide a frame of reference for expected concentration ranges of isoprostanes. Direct measurements of 8-iso-PGF3α are needed to establish its specific physiological and pathophysiological ranges.

Clinical and Research Relevance of 8-iso-PGF3α

The measurement of 8-iso-PGF3α holds significant potential in several research and clinical areas:

-

Assessing the Impact of Omega-3 Fatty Acid Supplementation: Quantifying 8-iso-PGF3α can provide a direct measure of the in vivo peroxidation of EPA, allowing researchers to assess the oxidative effects of omega-3 supplementation.

-

Biomarker of Oxidative Stress in Specific Pathologies: Elevated levels of 8-iso-PGF3α may be indicative of increased oxidative stress in diseases where omega-3 fatty acids play a significant role, such as cardiovascular and inflammatory conditions.

-

Evaluating Antioxidant Therapies: The levels of 8-iso-PGF3α could be used to monitor the efficacy of antioxidant interventions in reducing lipid peroxidation.

-

Nutritional Research: Studying the formation of 8-iso-PGF3α can provide insights into the interactions between dietary fats, oxidative stress, and disease.

Conclusion and Future Directions

8-iso-PGF3α is an emerging biomarker of oxidative damage to omega-3 fatty acids. While the body of research specifically focused on this molecule is still developing, the established methodologies for isoprostane analysis provide a solid foundation for its quantification. The lack of extensive data on its physiological concentrations highlights a critical need for further research in this area. Future studies should aim to:

-

Establish reference ranges for 8-iso-PGF3α in healthy human populations across different age groups and genders.

-

Investigate the association between 8-iso-PGF3α levels and various disease states, particularly those with a known link to oxidative stress and inflammation.

-

Explore the utility of 8-iso-PGF3α as a biomarker to monitor the effects of dietary interventions and antioxidant therapies.

As our understanding of the nuanced roles of different fatty acids in health and disease continues to grow, the specific measurement of their peroxidation products, such as 8-iso-PGF3α, will become increasingly important for both researchers and clinicians.

References

-